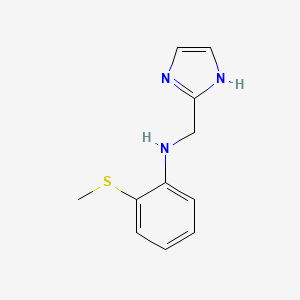
N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline is a compound that features both an imidazole ring and a methylsulfanyl group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline typically involves the formation of the imidazole ring followed by the introduction of the methylsulfanyl group. One common method involves the reaction of 2-methylthioaniline with an appropriate imidazole precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-Imidazol-2-ylmethyl)aniline: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)aniline: Lacks the imidazole ring.
N-(1H-Imidazol-2-ylmethyl)-2-(methylthio)benzamide: Contains a benzamide group instead of an aniline.
Uniqueness
N-(1H-Imidazol-2-ylmethyl)-2-(methylsulfanyl)aniline is unique due to the presence of both the imidazole ring and the methylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-methylsulfanylaniline |
InChI |
InChI=1S/C11H13N3S/c1-15-10-5-3-2-4-9(10)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13) |
InChI Key |
UEDMCJHGSTWPDW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NCC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13221710.png)
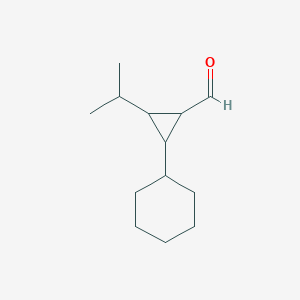
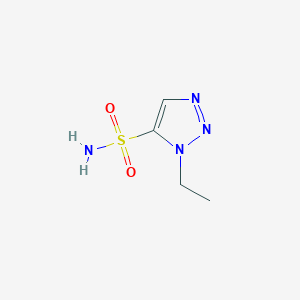
amine](/img/structure/B13221723.png)



![2-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13221743.png)

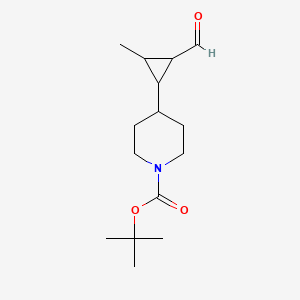
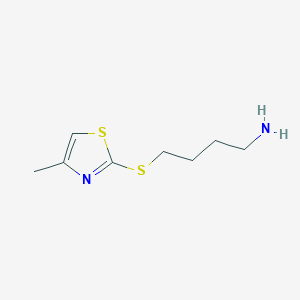
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13221763.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B13221764.png)
![2-[(tert-Butoxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13221777.png)
